3-(4-Cyano-2-methoxy-phenoxy)propanenitrile
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Overview
Description
3-(4-Cyano-2-methoxy-phenoxy)propanenitrile is an organic compound with the molecular formula C11H10N2O2. It is characterized by the presence of a cyano group, a methoxy group, and a phenoxy group attached to a propanenitrile backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-2-methoxy-phenoxy)propanenitrile typically involves the reaction of 4-cyano-2-methoxyphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyano-2-methoxy-phenoxy)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Cyano-2-methoxy-phenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-2-methoxy-phenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the methoxy and phenoxy groups can participate in various chemical interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropanenitrile: Similar in structure but lacks the phenoxy and cyano groups.
4-Cyano-2-methoxyphenol: Contains the cyano and methoxy groups but lacks the propanenitrile backbone.
Uniqueness
3-(4-Cyano-2-methoxy-phenoxy)propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(4-Cyano-2-methoxy-phenoxy)propanenitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with structurally related compounds.
Chemical Structure and Properties
The compound features a cyano group , a methoxyphenyl moiety , and a propanenitrile backbone , which contribute to its unique biological properties. The presence of the cyano group is particularly significant as it may enhance the compound's ability to interact with various biological targets through mechanisms such as enzyme inhibition or receptor modulation.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of specific enzymes, which could be a pathway for this compound's activity.
- Receptor Modulation : The structural features suggest that it may interact with various receptors, influencing cellular signaling pathways.
Anticancer Properties
Studies on structurally related compounds have demonstrated significant anticancer activity. For instance, compounds with similar functionalities have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer models. The potential IC50 values for these activities typically range from low micromolar concentrations, suggesting that this compound could exhibit comparable efficacy .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The presence of the methoxy group in the phenyl ring is believed to enhance anti-inflammatory activity by modulating inflammatory cytokines and mediators.
Comparative Analysis with Related Compounds
A comparative analysis reveals how this compound stands against other similar compounds. The following table summarizes the structural features and unique aspects of selected related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(2-Methoxyphenoxy)propanenitrile | Similar propanenitrile backbone | Lacks cyano substitution at para position |
4-Cyano-3-methoxyphenylacetonitrile | Contains an acetonitrile moiety | Different functional group positioning |
4-Methylthio-2-cyanophenol | Contains a methylthio group | Different substituent affecting reactivity |
This table highlights the unique functional groups present in this compound that may influence its biological activity compared to structurally similar compounds.
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics and toxicology profiles of related compounds. For example, one study reported that certain derivatives exhibited favorable pharmacokinetic profiles, including adequate oral bioavailability and minimal toxicity at high doses (up to 2000 mg/kg in animal models) . These findings suggest that this compound may possess similar safety and efficacy profiles.
Properties
IUPAC Name |
4-(2-cyanoethoxy)-3-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQMCGONNNAKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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